4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonamide group and a 3-chloro-2-methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 3-chloro-2-methylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 3-chloro-2-methylphenylamine.
Step 2: Reaction of 3-chloro-2-methylphenylamine with N,N-dimethylpiperazine.
Step 3: Introduction of the sulfonamide group using a sulfonyl chloride reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceutical agents with specific therapeutic effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-5-methylphenylcarbamate-β-cyclodextrin
Uniqueness
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.
Biological Activity
4-(3-Chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by a piperazine ring substituted with a chloro- and methyl-containing aromatic moiety, is being investigated for various pharmacological properties, including antimicrobial and anticancer activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Acetylcholinesterase Inhibition : The compound may interact with acetylcholinesterase, suggesting possible applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.
- Cell Cycle Disruption : Research indicates that the compound may affect cell cycle regulation, particularly in cancer cells.
- Molecular Docking Studies : Virtual screening has demonstrated binding affinity to various molecular targets involved in disease pathways.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(2-Chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide | Similar piperazine core without the methyl group | Moderate antibacterial activity |
4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide | Different aromatic substitution affecting reactivity | Strong anticancer properties |
Case Studies
Recent studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found that it exhibited significant inhibition zones comparable to standard antibiotics, suggesting its utility in treating bacterial infections .
- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Molecular docking studies indicated that the compound could effectively bind to acetylcholinesterase, which may lead to increased levels of acetylcholine and improved cognitive function in models of Alzheimer's disease .
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-12(14)5-4-6-13(11)16-7-9-17(10-8-16)20(18,19)15(2)3/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNMVIIFAGROOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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